molecular formula C20H22N2O4 B7176753 N-[2-(3,4-dihydro-1H-isochromen-1-ylmethylamino)-2-oxoethyl]-3-methoxybenzamide

N-[2-(3,4-dihydro-1H-isochromen-1-ylmethylamino)-2-oxoethyl]-3-methoxybenzamide

Cat. No.: B7176753
M. Wt: 354.4 g/mol
InChI Key: LMXXSRXFEIJKDP-UHFFFAOYSA-N
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Description

N-[2-(3,4-dihydro-1H-isochromen-1-ylmethylamino)-2-oxoethyl]-3-methoxybenzamide is a complex organic compound that features a unique structure combining an isochromene moiety with a benzamide group

Properties

IUPAC Name

N-[2-(3,4-dihydro-1H-isochromen-1-ylmethylamino)-2-oxoethyl]-3-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O4/c1-25-16-7-4-6-15(11-16)20(24)22-13-19(23)21-12-18-17-8-3-2-5-14(17)9-10-26-18/h2-8,11,18H,9-10,12-13H2,1H3,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMXXSRXFEIJKDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NCC(=O)NCC2C3=CC=CC=C3CCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,4-dihydro-1H-isochromen-1-ylmethylamino)-2-oxoethyl]-3-methoxybenzamide typically involves multiple steps. One common approach starts with the preparation of the isochromene intermediate. This can be achieved through a Mannich reaction involving 1H-isochromen-4(3H)-one, dimethylamine hydrochloride, and paraformaldehyde, followed by reduction of the keto group to an alcohol using a reducing agent like l-Selectride .

The next step involves the coupling of the isochromene intermediate with 3-methoxybenzoyl chloride under basic conditions to form the final product. The reaction is typically carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,4-dihydro-1H-isochromen-1-ylmethylamino)-2-oxoethyl]-3-methoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-[2-(3,4-dihydro-1H-isochromen-1-ylmethylamino)-2-oxoethyl]-3-methoxybenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-(3,4-dihydro-1H-isochromen-1-ylmethylamino)-2-oxoethyl]-3-methoxybenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • N-butyl-N’-(3,4-dihydro-1H-isochromen-1-ylmethyl)oxamide
  • 2-Fluoro-N-methyl-N-{[(3S,4S)-4-(2-methylphenoxy)-3,4-dihydro-1H-isochromen-3-yl]methyl}ethanamine**

Uniqueness

N-[2-(3,4-dihydro-1H-isochromen-1-ylmethylamino)-2-oxoethyl]-3-methoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

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